molecular formula C7H4BClF4O2 B8118451 (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8118451
M. Wt: 242.36 g/mol
InChI Key: SUOGUXBQEYQUPD-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is a high-value organoboron reagent designed for advanced synthetic chemistry applications, particularly in pharmaceutical and materials science research. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a widely adopted method for forming carbon-carbon bonds . In this metal-catalyzed reaction, the boronic acid group acts as a key coupling partner, allowing for the efficient introduction of the multifunctional 5-chloro-2-fluoro-4-(trifluoromethyl)phenyl moiety into more complex molecular architectures . The presence of both chloro and fluoro substituents offers distinct regiochemical control for further derivatization, while the electron-withdrawing trifluoromethyl group enhances the metabolic stability and lipophilicity of resulting compounds, making them attractive candidates in drug discovery . This compound is part of a family of specialized boronic acids; similar structures, such as [2-chloro-4-(trifluoromethyl)phenyl]boronic acid, are known to require specific handling and storage, including storage in a cool place under an inert atmosphere . As a biochemical reagent, this compound is intended for use as a biological material or organic compound in life science-related research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClF4O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOGUXBQEYQUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(F)(F)F)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Halogenation

The synthesis begins with a brominated precursor, 5-chloro-2-fluoro-4-(trifluoromethyl)bromobenzene , which incorporates all substituents except the boronic acid group. This intermediate is synthesized via sequential Friedel-Crafts trifluoromethylation and halogenation steps. Alternatively, direct bromination of a pre-substituted toluene derivative may be employed, though this requires careful control to avoid over-halogenation.

Lithium-Halogen Exchange and Boronation

Under inert nitrogen atmosphere, the brominated precursor undergoes lithium-halogen exchange at -78°C using n-butyllithium (2.6M in hexanes) . The resulting aryl lithium species reacts with triisopropyl borate (B(OiPr)3) to form the boronic acid after acidic workup. Key parameters include:

  • Molar ratios : 1:1.1:1.05 (bromobenzene:n-BuLi:B(OiPr)3)

  • Reaction time : 12 hours at -78°C, followed by gradual warming to room temperature

  • Workup : pH adjustment to 5–6 using 1N HCl, extraction with ethyl acetate, and solvent removal via rotary evaporation.

Yield : 70–78% after purification via hexane rinsing.

Suzuki-Miyaura Cross-Coupling with Preformed Boronate Esters

Boronate Ester Preparation

A protected boronic acid derivative, such as the MIDA (N-methyliminodiacetic acid) ester , is synthesized to enhance stability. The protocol involves refluxing 5-chloro-2-fluoro-4-(trifluoromethyl)phenylboronic acid with MIDA in DMF at 90°C for 18 hours. This step achieves 57% yield after crystallization.

Palladium-Catalyzed Coupling

The MIDA ester participates in Suzuki-Miyaura cross-coupling with aryl halides. For example, reaction with benzo[b]thiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(OAc)₂/SPhos catalysis in THF/H₂O at 90°C for 24 hours affords biaryl products. While this method is primarily used for constructing complex architectures, it validates the reactivity of trifluoromethyl-substituted boronic acids in coupling reactions.

Key Conditions :

  • Catalyst : Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent system : THF/H₂O (9:1 v/v).

Direct Borylation via Iridium Catalysis

C–H Activation Strategy

Recent advances in C–H borylation enable direct functionalization of pre-substituted arenes. Using Ir(cod)OMe/2,2'-bipyridine as a catalyst, bis(pinacolato)diboron (B₂pin₂) reacts with 5-chloro-2-fluoro-4-(trifluoromethyl)toluene in anhydrous cyclohexane at 80°C . This method bypasses halogenation steps but requires precise steric and electronic matching between the catalyst and substrate.

Challenges :

  • Electron-withdrawing groups (e.g., -CF₃) deactivate the aromatic ring, necessitating higher catalyst loadings (5–10 mol%).

  • Competing side reactions at meta-positions due to fluorine’s directing effects.

Yield : 40–55% (reported for analogous systems).

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYieldScalability
Lithiation-Borylation5-Chloro-2-fluoro-4-(CF₃)Br-benzenen-BuLi, B(OiPr)₃70–78%Industrial
Suzuki CouplingMIDA boronate esterPd(OAc)₂, SPhos50–60%Lab-scale
C–H Borylation5-Chloro-2-fluoro-4-CF₃-tolueneIr(cod)OMe, B₂pin₂40–55%Limited

Trade-offs :

  • Lithiation-borylation offers high yields and scalability but requires cryogenic conditions.

  • Suzuki coupling is versatile for late-stage diversification but involves multi-step synthesis.

  • C–H borylation is atom-economical but suffers from moderate yields and catalyst costs.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Ethyl acetate/water partitions remove hydrophilic impurities.

  • Crystallization : Hexane rinsing precipitates the product, achieving >98% purity (HPLC).

  • Column chromatography : Required for Suzuki-derived products (silica gel, 0–10% EtOAc/petroleum ether).

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as singlets (δ 7.96–8.20 ppm) due to symmetry and electronegative substituents.

  • ¹¹B NMR : Sharp peak at δ 28–30 ppm confirms boronic acid formation.

Industrial Considerations and Environmental Impact

The lithiation-borylation route is favored for large-scale production due to its simplicity and cost-effectiveness. However, n-BuLi poses flammability risks, necessitating specialized infrastructure. Alternative methodologies using LiTMP (lithium tetramethylpiperidide) or Grignard reagents are under investigation to improve safety profiles .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Intermediate in Drug Synthesis
(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate the development of drugs targeting metabolic pathways, particularly those related to cholesterol metabolism and cardiovascular health.

Case Study: Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, including androgen-dependent prostate cancer cells (LAPC-4). The introduction of fluorine atoms in the ortho position significantly enhances the bioactivity of these compounds .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its unique chemical structure allows for the development of herbicides and pesticides with improved efficacy and selectivity. The trifluoromethyl group enhances lipophilicity, which can improve the absorption and translocation of agrochemicals within plants.

Recent research indicates that this compound may exhibit biological activities relevant to metabolic processes. Similar compounds have been implicated in high-density lipoprotein metabolism and atherosclerotic plaque development. Ongoing investigations aim to elucidate its interactions with biomolecules for potential therapeutic effects .

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The compound is distinguished from analogs by its unique substitution pattern. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Applications
(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid Cl (C5), F (C2), CF₃ (C4) 242.36 Cross-coupling, drug intermediates
(4-(Trifluoromethyl)phenyl)boronic acid CF₃ (C4) 190.00 Graphitic material functionalization
(4-Chloro-2-(trifluoromethyl)phenyl)boronic acid Cl (C4), CF₃ (C2) 224.46 Suzuki reactions, agrochemical synthesis
(2,4-Dichloro-5-(trifluoromethoxy)phenyl)boronic acid Cl (C2, C4), OCF₃ (C5) 295.46 Electronics, polymer additives
(5-Fluoro-2-hydroxyphenyl)boronic acid F (C5), OH (C2) 155.93 Bioconjugation, sensor development

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity compared to hydroxyl or methoxy analogs, accelerating cross-coupling reactions .
  • Solubility : The hydrophobic CF₃ group lowers aqueous solubility relative to polar derivatives like (5-Fluoro-2-hydroxyphenyl)boronic acid, necessitating organic solvents (e.g., DCM, THF) for reactions .
Commercial Availability

The compound is available as a pinacol ester (PC-1847, 98% purity) for enhanced stability in storage . Comparatively, (4-Chloro-2-(trifluoromethyl)phenyl)boronic acid (CAS 313545-41-4) is sold by suppliers like Shanghai Ennopharm Co., Ltd., highlighting broader commercial accessibility for simpler analogs .

Biological Activity

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C₈H₃ClF₄O₂. The compound features multiple substituents on its benzene ring, which enhance its reactivity and biological interactions. The unique arrangement of these substituents contributes to its potential applications in pharmaceuticals and organic synthesis.

Biological Activity Overview

Research indicates that this compound may influence various metabolic pathways, particularly those related to cholesterol metabolism and cardiovascular health. Its interactions with biomolecules are under investigation for potential therapeutic effects, especially concerning high-density lipoprotein metabolism and atherosclerotic plaque development.

Table 1: Similar Compounds and Their Properties

Compound NameCAS NumberSimilarity Score
2-Fluoro-4-(trifluoromethyl)benzoic acid254993-59-40.93
4-Fluoro-2-(trifluoromethyl)benzoic acid313545-41-40.91
3-Chloro-5-(trifluoromethyl)phenylboronic acid1160561-31-80.92
4-Chloro-3-(trifluoromethyl)benzeneboronic acid176976-42-40.90

The biological activity of this compound is thought to be mediated through its ability to interact with specific targets involved in metabolic pathways. In particular, studies suggest that the compound may enhance the binding affinity to proteins related to cholesterol metabolism.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against certain cancer cell lines. For instance, when compared to standard drugs like flutamide and bicalutamide, the presence of fluorine in the ortho position next to the boronic acid significantly increased antiproliferative effects .

Comparative Studies

A comparative analysis was conducted on various derivatives of boronic acids, highlighting the impact of structural modifications on biological activity. The study found that compounds with similar structural features exhibited varying degrees of effectiveness against specific cell lines, reinforcing the importance of molecular structure in determining biological outcomes .

Future Directions in Research

Ongoing research aims to further elucidate the interactions between this compound and biomolecules involved in metabolic processes. The potential for this compound as a therapeutic agent in treating metabolic disorders or cardiovascular diseases remains a focal point for future investigations.

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid, and what key reaction parameters influence yield and purity?

The synthesis of this boronic acid typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings. Key reagents include aryl halides (e.g., bromo or chloro derivatives) and boronic acid precursors. For example, in analogous syntheses, aryl halides like 2-bromo-4-(trifluoromethyl)aniline are coupled with protected boronic acids under palladium catalysis, with tert-butoxycarbonyl (Boc) groups used to stabilize intermediates . Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Temperature : Reactions often proceed at 80–100°C in mixed solvents (e.g., THF/H₂O).
  • Purification : HPLC or column chromatography to isolate the product (≥97% purity).
    Yield optimization requires strict control of moisture and oxygen levels to prevent boronic acid degradation.

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., observed m/z 243 [M+H-C₄H₉OCO]+ in related compounds) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹¹B NMR verify substituent positions and boronic acid integrity.
  • Exact Mass Spectrometry : Monoisotopic mass (e.g., 214.0464 Da for similar derivatives) validates molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation of dust via fume hoods .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste. No acute toxicity is reported, but prolonged exposure may cause irritation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of derivatives of this boronic acid?

Docking studies leverage the electron-withdrawing trifluoromethyl group to enhance binding affinity. For example, analogs bind to microbial targets like leucyl-tRNA synthetase, disrupting protein synthesis. Key steps:

  • Ligand Preparation : Optimize the boronic acid’s geometry using DFT calculations.
  • Target Selection : Use crystal structures of enzymes (e.g., PDB entries) for docking.
  • Scoring Functions : Evaluate binding energy (ΔG) to prioritize derivatives with sub-µM affinity .

Q. What strategies are effective in mitigating genotoxic impurities (GTIs) such as residual boronic acids during pharmaceutical synthesis?

  • LC-MS/MS Analysis : Quantify impurities at ≤1 ppm levels using validated methods with deuterated internal standards .
  • Process Optimization : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap residual boronic acids.
  • ICH Compliance : Validate methods for specificity, accuracy (recovery 90–110%), and robustness (pH/temperature variations) .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in Suzuki-Miyaura couplings?

The -CF₃ group:

  • Enhances Electrophilicity : Accelerates transmetallation by polarizing the C-B bond.
  • Stabilizes Intermediates : Reduces side reactions (e.g., protodeboronation) in aqueous conditions.
  • Directs Regioselectivity : Guides cross-coupling to para positions in aryl halides .

Q. What methodologies enable covalent functionalization of nanomaterials using this boronic acid?

  • Radical-Based Functionalization : Use Baran’s protocol with AgNO₃/K₂S₂O₈ to generate aryl radicals for covalent bonding to multi-layer graphene (MLG) .
  • Validation Techniques :
    • XPS : Confirm C-F and B-O bonding at 689 eV and 192 eV, respectively.
    • Raman Spectroscopy : Monitor D/G band intensity ratios to assess defect density post-functionalization .

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